N-Benzyl-3-bromo-2-methoxybenzamide
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Overview
Description
N-Benzyl-3-bromo-2-methoxybenzamide is an organic compound with the molecular formula C15H14BrNO2 It is a benzamide derivative characterized by the presence of a benzyl group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromo-2-methoxybenzamide typically involves the bromination of a benzyl-protected methoxybenzamide. One common method is the Wohl–Ziegler reaction, which uses N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator . The reaction proceeds under mild conditions and selectively brominates the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow photochemistry, which offers advantages in terms of scalability and efficiency. This method ensures uniform light penetration and consistent reaction conditions, leading to high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromo-2-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include N-substituted benzamides or benzyl ethers.
Oxidation Products: Products may include benzaldehydes or benzoic acids.
Reduction Products: Reduced products may include benzyl alcohols or amines.
Scientific Research Applications
N-Benzyl-3-bromo-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-bromo-3-methoxybenzamide
- N-Benzyl-4-bromo-2-methoxybenzamide
- N-Benzyl-3-bromobenzamide
Uniqueness
N-Benzyl-3-bromo-2-methoxybenzamide is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-benzyl-3-bromo-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-12(8-5-9-13(14)16)15(18)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZNDUFUURCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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